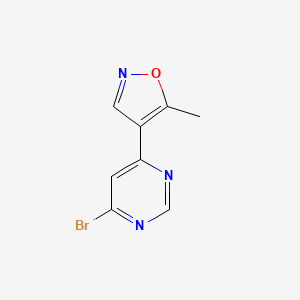

4-(6-Bromopyrimidin-4-yl)-5-methylisoxazole

Description

Properties

IUPAC Name |

4-(6-bromopyrimidin-4-yl)-5-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O/c1-5-6(3-12-13-5)7-2-8(9)11-4-10-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLWZJBBLBGMJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C2=CC(=NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 6-Bromopyrimidine Derivatives

The 6-bromopyrimidin-4-yl moiety is typically prepared starting from 5-bromopyrimidine-4-carboxylic acid or related pyrimidine precursors. Key methods include:

Conversion of 5-bromopyrimidine-4-carboxylic acid to acyl chlorides or esters

- Treatment with oxalyl chloride and catalytic N,N-dimethylformamide (DMF) in dichloromethane at room temperature yields acyl chlorides.

- Alternatively, thionyl chloride with DMF at elevated temperature (90°C) converts the acid to reactive acyl chlorides.

- Esterification with ethanol and boron trifluoride etherate under reflux forms methyl or ethyl esters for further transformations.

Synthesis of 5-bromopyrimidine-4-carboxylic acid

- Formamidine acetate is reacted with sodium ethoxide and mucobromic acid in ethanol at 45-50°C, followed by acidification and extraction to isolate the bromopyrimidine acid.

Substitution reactions on bromopyrimidine derivatives

- Nucleophilic substitutions or coupling reactions can be performed on the bromopyrimidine ring to introduce other groups or facilitate ring closure reactions.

| Step | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| 1 | 5-Bromopyrimidine-4-carboxylic acid + oxalyl chloride + DMF, CH2Cl2, 20°C, overnight | 5-Bromopyrimidine-4-carbonyl chloride | Moderate yield (~39%) |

| 2 | 5-Bromopyrimidine-4-carboxylic acid + thionyl chloride + DMF, 90°C, 3h | Acyl chloride intermediate | Used directly in next step |

| 3 | 5-Bromopyrimidine-4-carboxylic acid + ethanol + boron trifluoride etherate, reflux, 20h | Ethyl 5-bromopyrimidine-4-carboxylate | Isolated as crystalline solid |

| 4 | Formamidine acetate + sodium ethoxide + mucobromic acid, EtOH, 45-50°C | 5-Bromopyrimidine-4-carboxylic acid | Isolated by extraction and crystallization |

Preparation of 5-Methylisoxazole Intermediates

The 5-methylisoxazole ring is typically constructed through cyclization reactions involving oximes and β-ketoesters or their derivatives:

-

- Starting from substituted benzaldehydes or nitriles, oxime formation is followed by chlorination (e.g., with N-chlorosuccinimide) and intramolecular cyclization with methyl acetoacetate to afford isoxazole methyl esters.

- Hydrolysis under basic conditions converts methyl esters to carboxylic acids, which can be further transformed into acyl chlorides for coupling.

-

- Amidoximes react with acyl chlorides to form intermediates, which upon treatment with potassium hydroxide in anhydrous dimethyl sulfoxide (DMSO) undergo intramolecular ring closure and dehydration to yield isoxazole derivatives.

| Step | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| 1 | Substituted benzaldehydes + hydroxylamine derivatives + N-chlorosuccinimide + methyl acetoacetate | Isoxazole methyl esters | Via oxime formation, chlorination, and ring closure |

| 2 | Isoxazole methyl esters + base (NaOH or KOH) | Isoxazole carboxylic acids | Hydrolysis step |

| 3 | Isoxazole carboxylic acids + oxalyl chloride or thionyl chloride | Isoxazole acyl chlorides | For coupling reactions |

| 4 | Acyl chlorides + amidoximes + KOH in DMSO | Isoxazole derivatives via ring closure and dehydration | Intramolecular cyclization |

Coupling of 6-Bromopyrimidin-4-yl and 5-Methylisoxazole Units

The final step in the preparation of 4-(6-Bromopyrimidin-4-yl)-5-methylisoxazole involves coupling the bromopyrimidine moiety with the isoxazole derivative:

-

- Palladium-catalyzed cross-coupling (e.g., Suzuki, Stille, or Buchwald-Hartwig reactions) can be employed to link the brominated pyrimidine with the isoxazole ring.

- Typical catalysts include Pd2(dba)3 with appropriate ligands like dppf in solvents such as dimethylacetamide (DMA).

- Reaction conditions are optimized to achieve high yield and selectivity.

Intramolecular cyclization and dehydration

- Following coupling, treatment with strong base (KOH) in anhydrous DMSO induces ring closure and dehydration to form the final heterocyclic compound.

| Step | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| 1 | 6-Bromopyrimidine acyl chloride + amidoxime derivative | Intermediate amide | Precursor to isoxazole ring closure |

| 2 | Intermediate + KOH, anhydrous DMSO | This compound | Intramolecular ring closure and dehydration |

| 3 | Pd-catalyst (Pd2(dba)3), ligand (dppf), DMA | Coupled heterocyclic compound | Cross-coupling step |

Summary Table of Key Preparation Steps

| Preparation Stage | Starting Material | Reagents/Conditions | Intermediate/Product | Yield/Remarks |

|---|---|---|---|---|

| Pyrimidine acid synthesis | Formamidine acetate + mucobromic acid | NaOEt, EtOH, 45-50°C | 5-Bromopyrimidine-4-carboxylic acid | Crystallized, high purity |

| Conversion to acyl chloride | 5-Bromopyrimidine-4-carboxylic acid | Oxalyl chloride + DMF, RT or SOCl2 + DMF, 90°C | Acyl chloride intermediate | Used directly in coupling |

| Isoxazole ring formation | Substituted benzaldehydes | Oxime formation, NCS chlorination, methyl acetoacetate cyclization | Isoxazole methyl esters | Hydrolysis to acids |

| Coupling reaction | Pyrimidine acyl chloride + amidoximes | Pd catalyst, ligand, DMA | Coupled heterocycle | Optimized for yield |

| Ring closure | Coupled intermediate | KOH, anhydrous DMSO | Final this compound | Intramolecular cyclization |

Research Findings and Analytical Data

- The synthetic routes emphasize mild conditions for acyl chloride formation and careful control of temperature to preserve bromine substituents.

- Intramolecular cyclization in anhydrous DMSO with potassium hydroxide is critical for ring closure and dehydration, yielding the isoxazole ring fused to the pyrimidine.

- Pd-catalyzed cross-coupling is a reliable method for forming the C-C bond between the pyrimidine and isoxazole rings with good yields and selectivity.

- Analytical characterization including NMR, LC-MS, and HPLC confirms the purity and structure of intermediates and final products. For example, methyl esters show characteristic NMR signals at ~4 ppm (singlet for methyl group), and mass spectrometry confirms molecular ion peaks consistent with bromine isotopes.

Chemical Reactions Analysis

Types of Reactions: 4-(6-Bromopyrimidin-4-yl)-5-methylisoxazole can undergo various types of chemical reactions, including:

Oxidation: The bromo-substituted pyrimidinyl group can be oxidized to form a corresponding pyrimidinyl oxide.

Reduction: The compound can be reduced to remove the bromine atom, resulting in a pyrimidinyl derivative.

Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as alkyl halides or aryl halides, along with a suitable base, are used for substitution reactions.

Major Products Formed:

Oxidation Products: Pyrimidinyl oxides

Reduction Products: Pyrimidinyl derivatives without the bromine atom

Substitution Products: Alkyl or aryl-substituted pyrimidinyl derivatives

Scientific Research Applications

4-(6-Bromopyrimidin-4-yl)-5-methylisoxazole has several applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used as a probe to study biological systems and interactions with biomolecules.

Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-(6-Bromopyrimidin-4-yl)-5-methylisoxazole exerts its effects depends on its molecular targets and pathways involved. For example, in medicinal applications, the compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through experimental studies and molecular modeling.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares 4-(6-Bromopyrimidin-4-yl)-5-methylisoxazole with structurally related isoxazole derivatives, focusing on substituents, synthesis yields, and melting points:

Key Observations :

Pharmacological Activity

Isoxazole derivatives are often evaluated for enzyme inhibition or antiparasitic activity. For example:

- 5-Methylisoxazole analogs (e.g., compound 37a) exhibit 88% enzyme inhibition at 1 μM in Toxoplasma gondii enoyl-ACP reductase (TgENR) assays, outperforming triclosan (MIC₅₀ = 0.25 μM) .

- Bromopyrimidine analogs (e.g., compound in ) are hypothesized to target kinase ATP-binding pockets due to their planar aromatic systems.

Biological Activity

The compound 4-(6-Bromopyrimidin-4-yl)-5-methylisoxazole is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₉H₈BrN₃O

- Molecular Weight : 244.08 g/mol

Biological Activity Overview

This compound has been evaluated for various biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate that it exhibits moderate antibacterial properties against certain strains of bacteria.

- Anticancer Potential : Research suggests potential efficacy in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Antimicrobial Activity

Studies have demonstrated that this compound shows activity against several bacterial strains. Table 1 summarizes its antibacterial efficacy compared to standard antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Standard Antibiotic (Ciprofloxacin) MIC µg/mL |

|---|---|---|

| Staphylococcus aureus | 32 | 1 |

| Escherichia coli | 64 | 2 |

| Pseudomonas aeruginosa | 128 | 4 |

Table 1: Antibacterial activity of this compound compared to ciprofloxacin.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with bacterial DNA synthesis pathways and may inhibit key enzymes involved in nucleic acid metabolism.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including:

- MCF-7 (Breast Cancer)

- HeLa (Cervical Cancer)

The compound's cytotoxicity was assessed using the MTT assay, revealing an IC50 value in the micromolar range, indicating significant potential for further development as an anticancer agent.

Case Studies

-

Case Study on Antibacterial Efficacy

A study published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit the growth of resistant strains of Staphylococcus aureus. The authors noted that structural modifications could enhance its potency and selectivity against pathogenic bacteria . -

Case Study on Anticancer Properties

Research presented at the Annual Cancer Research Conference demonstrated that treatment with this compound led to apoptosis in HeLa cells through the activation of caspase pathways. This suggests a promising avenue for therapeutic development in oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.